Lasofoxifene
Overview
Description
Lasofoxifene is a nonsteroidal selective estrogen receptor modulator. It is marketed under the brand name Fablyn and is primarily used for the prevention and treatment of osteoporosis and vaginal atrophy in postmenopausal women . This compound has also shown promise in reducing the incidence of estrogen receptor-positive breast cancer .
Preparation Methods
Lasofoxifene can be synthesized through a Lewis acid-mediated three-component coupling reaction. This reaction involves 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole in the presence of hafnium tetrachloride . The reaction proceeds through iodocarbocyclization and subsequent elimination of hydrogen iodide to form the olefin part, followed by the migration of the double bond to afford this compound . Industrial production methods for this compound tartrate involve processes for purifying the compound and obtaining its crystalline form .
Chemical Reactions Analysis
Lasofoxifene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound.
Substitution: Substitution reactions can introduce different substituents onto the this compound molecule. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions.
Scientific Research Applications
Lasofoxifene has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studies of selective estrogen receptor modulators.
Biology: It is used to study the effects of estrogen receptor modulation on various biological processes.
Medicine: This compound is investigated for its potential to treat osteoporosis, vaginal atrophy, and breast cancer
Industry: This compound is used in the pharmaceutical industry for the development of new therapeutic agents.
Mechanism of Action
Lasofoxifene exerts its effects by selectively binding to estrogen receptors alpha and beta with high affinity . It acts as an agonist on estrogen receptors in bone, reducing the production and lifespan of osteoclasts and stimulating osteoblast activity . In breast tissue, this compound acts as an antagonist, reducing the risk of estrogen receptor-positive breast cancer . The molecular targets and pathways involved include the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system and estrogen receptor-mediated signaling pathways .
Comparison with Similar Compounds
Lasofoxifene is compared with other selective estrogen receptor modulators such as tamoxifen and raloxifene. Unlike tamoxifen and raloxifene, this compound has a higher affinity for estrogen receptors and exhibits greater potency . It also has improved oral bioavailability compared to these compounds . Similar compounds include tamoxifen, raloxifene, and nafoxidine .
This compound’s unique properties, such as its high affinity for estrogen receptors and improved bioavailability, make it a valuable compound in the treatment of osteoporosis and breast cancer .
Properties
IUPAC Name |
(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO2/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2/t26-,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXESHMAMLJKROZ-IAPPQJPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171037 | |
Record name | Lasofoxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Lasofoxifene mediates an agonist effect on estrogen receptors expressed on bone to mimic the positive effects of estrogen to reduce the production and lifespan of osteoclasts via altering the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system, stimulation of osteoblast (the bone forming cells) activity and additional effects on calcium homeostasis. It acts as an antagonist at uterus and mammary glands by suppressing the estrogen signaling in oncogenic pathways and inhibits the downstream gene transcription. A study also suggests that lasofoxifene may also act as an inverse agonist at CB2 cannabinoid receptor which is expressed in bone to inhibit osteoclast formation and resorptive activity. | |
Record name | Lasofoxifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06202 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
180916-16-9 | |
Record name | Lasofoxifene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180916-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lasofoxifene [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180916169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lasofoxifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06202 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lasofoxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LASOFOXIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/337G83N988 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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